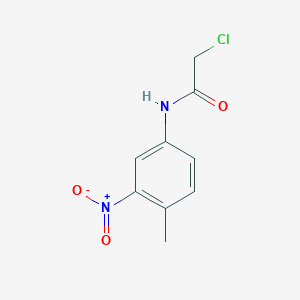

2-氯-N-(4-甲基-3-硝基苯基)乙酰胺

描述

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity . It can also be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .

Molecular Structure Analysis

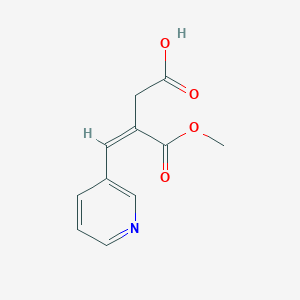

The molecular formula of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide is C9H9ClN2O3 . The InChI key is JAWLWNKATJAODJ-UHFFFAOYSA-N . More detailed structural information can be found on databases like ChemSpider .Chemical Reactions Analysis

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .Physical and Chemical Properties Analysis

The molecular weight of this compound is 228.63 . It has a density of 1.4±0.1 g/cm3 . The boiling point is predicted to be 401.7±40.0 °C at 760 mmHg . The compound is a solid at room temperature .科学研究应用

晶体结构和氢键

- 构象分析:已对该化合物的晶体结构,特别是N—H键相对于间甲基的方向进行了研究。该化合物的几何参数与其他乙酰苯胺的几何参数相当,其分子通过双分子间N—H⋯O氢键连接 (Gowda等人,2007)。

合成和化学反应

- 抗疟疾活性合成:已合成2-氯-N-(4-甲基-3-硝基苯基)乙酰胺衍生物,作为一系列抗疟疾效力增加的化合物的一部分,对耐药性寄生虫株表现出有效性,并为潜在的临床试验提供了有前景的药代动力学特性 (Werbel等人,1986)。

- 在染料和颜料工业中:该化合物参与染料中间体的合成和表征,其中探讨了制造过程和关键合成步骤中的错误 (Drabina等人,2009)。

生物学和药理学应用

- 抗菌潜力:一项研究调查了类似分子2-氯-N-(4-氟-3-硝基苯基)乙酰胺对肺炎克雷伯菌的抗菌活性。它在体外表现出有希望的结果,表明未来有潜在的治疗应用 (Cordeiro等人,2020)。

- 抗癌活性:对合成2-(取代苯氧基)乙酰胺衍生物(与2-氯-N-(4-甲基-3-硝基苯基)乙酰胺相关)的研究显示出潜在的抗癌、抗炎和镇痛活性。这些发现表明这些化合物可以被开发成治疗剂 (Rani等人,2014)。

安全和危害

未来方向

作用机制

Target of Action

It has been used as a synthetic intermediate in the creation of inhibitors for the maternal embryonic leucine zipper kinase (melk) . MELK is a protein kinase implicated in various cellular processes, including cell cycle progression and apoptosis .

Mode of Action

Given its use in the synthesis of melk inhibitors , it can be inferred that the compound might interact with the kinase to inhibit its activity, thereby affecting cell cycle progression and apoptosis.

Biochemical Pathways

The biochemical pathways affected by 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide are likely related to its role as a MELK inhibitor . MELK plays a crucial role in various cellular processes, including cell cycle progression, stem cell phenotype, apoptosis, and cancer progression. Therefore, the inhibition of MELK could affect these pathways and their downstream effects.

Pharmacokinetics

Its solubility in organic solvents like chloroform, dmso, and methanol suggests that it might have good bioavailability.

Result of Action

The molecular and cellular effects of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide’s action are likely to be related to its role as a MELK inhibitor . By inhibiting MELK, it could potentially affect cell cycle progression, stem cell phenotype, apoptosis, and cancer progression.

Action Environment

It should be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen might affect its stability.

生化分析

Biochemical Properties

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with maternal embryonic leucine zipper kinase (MELK), an enzyme involved in cell cycle regulation and cancer progression . The compound inhibits MELK activity, leading to reduced expression of the anti-apoptotic protein Mcl-1 and decreased growth of triple-negative breast cancer (TNBC) cells . Additionally, 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide may interact with other proteins and biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide on cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by modulating the activity of key proteins involved in cell survival and death. Furthermore, 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of MELK, inhibiting its kinase activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling pathways that promote cell survival and proliferation. Additionally, 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide may interact with other enzymes and proteins, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings indicate the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation in the liver, where it is processed by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide may affect metabolic flux and alter the levels of certain metabolites in cells .

Transport and Distribution

The transport and distribution of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus . The distribution of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide may be transported to the nucleus, where it can influence gene expression and other nuclear processes . The localization of the compound is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .

属性

IUPAC Name |

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6-2-3-7(11-9(13)5-10)4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFSOJSNZWHKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2599430.png)

![2-{[4-(2,4-Dimethylbenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2599433.png)

![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2599434.png)

![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)

![Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2599438.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2599440.png)